Cas no 43032-69-5 (Benzene, 1-(methylsulfonyl)-3-(trifluoromethyl)-)

Benzene, 1-(methylsulfonyl)-3-(trifluoromethyl)- structure
43032-69-5 structure
Product Name:Benzene, 1-(methylsulfonyl)-3-(trifluoromethyl)-
CAS No:43032-69-5
MF:C8H7F3O2S
MW:224.200191736221
CID:2191805
PubChem ID:2760761
Update Time:2025-04-21

Benzene, 1-(methylsulfonyl)-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(methylsulfonyl)-3-(trifluoromethyl)-
    • 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene
    • SCHEMBL862931
    • AKOS015962996
    • 43032-69-5
    • 1-METHANESULFONYL-3-(TRIFLUOROMETHYL)BENZENE
    • DB-342240
    • DTXSID901251043
    • 1-methanesulfonyl-3-trifluoromethyl-benzene
    • 1-methanesulfonyl-3-trifluoromethylbenzene
    • 1-methylsulfonyl-3-(trifluoromethyl)benzene
    • FS-5912
    • SPRKOCMPKCBZGD-UHFFFAOYSA-N
    • MDL: MFCD06656007
    • Inchi: 1S/C8H7F3O2S/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
    • InChI Key: FLUUWBSOLRFAKL-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=C(C(F)(F)F)C=1)(=O)=O

Computed Properties

  • Exact Mass: 224.01188512g/mol
  • Monoisotopic Mass: 224.01188512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Melting Point: 67-69°C

Benzene, 1-(methylsulfonyl)-3-(trifluoromethyl)- Pricemore >>

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